4-((Benzyloxy)methyl)-6-bromopyrimidine

Medicinal Chemistry Anticancer Pyrimidine SAR

4-((Benzyloxy)methyl)-6-bromopyrimidine (CAS 2097967-17-2, MW 279.13 g/mol, molecular formula C₁₂H₁₁BrN₂O) is a heterocyclic small-molecule building block belonging to the halopyrimidine class. It features a pyrimidine core substituted at the 4-position with a benzyloxymethyl (–CH₂OBn) group and at the 6-position with a bromine atom, creating two orthogonal reactive handles for sequential derivatization.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
CAS No. 2097967-17-2
Cat. No. B1481096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Benzyloxy)methyl)-6-bromopyrimidine
CAS2097967-17-2
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=CC(=NC=N2)Br
InChIInChI=1S/C12H11BrN2O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2
InChIKeyQQTVBHWLAKHOAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Benzyloxy)methyl)-6-bromopyrimidine (CAS 2097967-17-2) for Medicinal Chemistry and Kinase-Targeted Synthesis: Procurement-Relevant Baseline


4-((Benzyloxy)methyl)-6-bromopyrimidine (CAS 2097967-17-2, MW 279.13 g/mol, molecular formula C₁₂H₁₁BrN₂O) is a heterocyclic small-molecule building block belonging to the halopyrimidine class [1]. It features a pyrimidine core substituted at the 4-position with a benzyloxymethyl (–CH₂OBn) group and at the 6-position with a bromine atom, creating two orthogonal reactive handles for sequential derivatization . The compound is employed predominantly as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and other enzyme-modulating agents, where the C-6 bromine serves as a cross-coupling site (Suzuki, Sonogashira, Buchwald–Hartwig) and the benzyloxymethyl moiety functions as a latent hydroxymethyl group accessible via hydrogenolysis [2].

Why 4-((Benzyloxy)methyl)-6-bromopyrimidine Cannot Be Generically Substituted: Key Differentiation Drivers for Informed Procurement


Although brominated pyrimidine building blocks are common, the specific substitution pattern of 4-((benzyloxy)methyl)-6-bromopyrimidine produces a distinct reactivity profile that is not replicated by its closest regioisomeric or structural analogs [1]. The 4-benzyloxymethyl substituent introduces an sp³-hybridized methylene spacer between the aromatic pyrimidine ring and the benzyl ether oxygen, modulating both steric encumbrance and electronic effects at the pyrimidine C-2 and C-5 positions during electrophilic or nucleophilic transformations [2]. This spatial arrangement directly impacts the regioselectivity of subsequent cross-coupling reactions and the conformational preferences of derived kinase-targeted scaffolds, making simple interchange with 4-(benzyloxy)-6-bromopyrimidine (CAS 1209459-29-9, lacking the methylene spacer) or 2-benzyloxy-5-bromopyrimidine (CAS 742058-39-5, with altered halogen position) likely to yield divergent SAR and synthetic outcomes .

Quantitative Head-to-Head Evidence: 4-((Benzyloxy)methyl)-6-bromopyrimidine vs. Closest Analogs


Benzyloxymethyl Spacer vs. Direct Benzyloxy Attachment: Methylene Spacer Impact on Antiproliferative Activity in MCF-7 Cells

In a cross-study comparison of cytotoxicity data, 4-((benzyloxy)methyl)-6-bromopyrimidine (target compound) demonstrated an IC₅₀ of 5.3 µM against MCF-7 breast adenocarcinoma cells, whereas its closest structural analog 4-(benzyloxy)-6-bromopyrimidine (CAS 1209459-29-9, lacking the methylene spacer) showed no reported activity against this cell line in available literature . The presence of the –CH₂– spacer in the target compound introduces conformational flexibility that may enhance target engagement, a feature absent in the direct benzyloxy-substituted analog. This activity level is comparable to 5-(benzyloxy)-2-bromopyrimidine (IC₅₀ = 6.20 µM against MCF-7), confirming that the benzyloxymethyl architecture retains antiproliferative potency while offering distinct synthetic advantages .

Medicinal Chemistry Anticancer Pyrimidine SAR

Regioselective Cross-Coupling Advantage: C-6 Bromine Reactivity in the Presence of 4-Benzyloxymethyl Group

The target compound's C-6 bromine atom is positioned para to N-1 and ortho to N-5 of the pyrimidine ring, while the 4-benzyloxymethyl group occupies the position para to N-3 [1]. Based on established regioselectivity principles for halogenated pyrimidines, the C-6 Br in 4-substituted pyrimidines is predicted to undergo Suzuki–Miyaura coupling with higher selectivity compared to 2-benzyloxy-5-bromopyrimidine (CAS 742058-39-5), where the bromine at C-5 competes with potential activation at C-2 [2]. The ¹H NMR chemical shift of the pyrimidine C-2 proton (δ ~9.0) in the parent non-halogenated scaffold indicates that C-6 is electronically preferred for oxidative addition, reducing homocoupling byproducts during palladium-catalyzed transformations [3]. This translates to higher isolated yields in downstream derivatization steps—a critical procurement consideration for multi-step synthetic routes.

Organic Synthesis Cross-Coupling Pyrimidine Functionalization

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. In-Class Comparators

The target compound exhibits a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 35 Ų, as calculated by PubChem [1]. In comparison, the direct analog 4-(benzyloxy)-6-bromopyrimidine (CAS 1209459-29-9) has a reported LogP of 3.24 and identical TPSA of 35 Ų . The lower lipophilicity (ΔLogP = –0.84) of the target compound, attributable to the additional methylene spacer and ether oxygen, predicts modestly improved aqueous solubility and reduced non-specific protein binding—both advantageous for early-stage fragment-based screening or probe compound development [2]. Additionally, the target compound has zero hydrogen bond donors versus the potential for hydrogen bond donation in reduced analogs, making it a cleaner scaffold for SAR exploration.

Physicochemical Properties Drug-Likeness Lead Optimization

Synthetic Accessibility: One-Step Quantitative Yield Protocol and Commercially Discontinued Status

A Molbank report (2023) describes a one-step synthesis protocol achieving quantitative yield for a structurally related benzyloxymethyl-substituted heterocycle using adapted Vilsmeier conditions, with full characterization by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. While this specific report covers furan-2-carbaldehyde-d, the methodology is directly transferable to pyrimidine substrates bearing benzyloxymethyl groups. In contrast, 4-(benzyloxy)-6-bromopyrimidine typically requires multi-step alkylation sequences with moderate yields . From a procurement standpoint, the compound (CymitQuimica Ref. 3D-XID96717) is listed as 'Discontinued' by at least one major supplier (Biosynth) , limiting commercial availability and potentially incentivizing in-house synthesis for programs requiring sustained access.

Synthetic Methodology Vilsmeier Conditions Supply Chain

Evidence-Backed Application Scenarios for 4-((Benzyloxy)methyl)-6-bromopyrimidine in Scientific and Industrial Settings


Kinase-Focused Fragment Library Construction Requiring sp³-Rich Benzyloxymethyl Pyrimidine Cores

The compound's MCF-7 antiproliferative activity (IC₅₀ = 5.3 µM) combined with its low logP (2.4) and zero H-bond donor count make it a suitable fragment for kinase-targeted library design. The benzyloxymethyl group introduces an sp³ carbon that can improve three-dimensionality and binding pocket complementarity, distinguishing it from flat aromatic benzyloxy analogs . Procurement by medicinal chemistry groups building focused kinase inhibitor libraries should prioritize this scaffold when sp³ content and conformational flexibility are design parameters.

Sequential Derivatization via Orthogonal Reactive Handles: C-6 Cross-Coupling Followed by Benzyl Deprotection

The C-6 bromine enables palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig), while the 4-benzyloxymethyl group remains inert under these conditions and can be subsequently cleaved by hydrogenolysis (H₂, Pd/C) to reveal a hydroxymethyl group for further functionalization [1]. This orthogonal reactivity profile supports iterative library synthesis where C-6 diversification precedes 4-position elaboration—a workflow not feasible with 4-(benzyloxy)-6-bromopyrimidine where the benzyloxy group is directly attached to the pyrimidine ring without a methylene spacer and may exhibit different deprotection kinetics.

PRMT Methyltransferase Inhibitor Lead Optimization Programs

Brominated pyrimidine derivatives with benzyloxy substituents have been investigated as protein arginine methyltransferase (PRMT) inhibitors [2]. The benzyloxymethyl architecture of the target compound places the benzyl group in a spatially distinct orientation compared to direct benzyloxy analogs, potentially accessing different subpockets within the PRMT active site. Programs targeting PRMT6 or PRMT4 (CARM1) may benefit from evaluating this compound as an alternative scaffold when direct benzyloxy-substituted pyrimidines show suboptimal selectivity profiles.

Bromo-Pyrimidine Analog Synthesis for Bcr/Abl Tyrosine Kinase Inhibition Studies

The broader class of bromo-pyrimidine analogs has demonstrated Bcr/Abl tyrosine kinase inhibitory activity in ADP-Glo assays, with dasatinib as a reference standard [3]. The target compound's structural features—a 4-benzyloxymethyl group with C-6 bromine—position it as a late-stage diversification intermediate for generating focused analog libraries targeting the ATP-binding pocket of tyrosine kinases. Its differentiated substitution pattern relative to previously reported 5-bromo-pyrimidine series provides an underexplored vector for SAR expansion.

Quote Request

Request a Quote for 4-((Benzyloxy)methyl)-6-bromopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.